An In-depth Technical Guide on the Synthesis and Characterization of 4-chloro-5-methyl-1H-pyrazol-3-amine hydrochloride
An In-depth Technical Guide on the Synthesis and Characterization of 4-chloro-5-methyl-1H-pyrazol-3-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines the synthesis and characterization of 4-chloro-5-methyl-1H-pyrazol-3-amine hydrochloride, a key intermediate in pharmaceutical and agrochemical research. While a precise, publicly available, step-by-step protocol for this specific compound is not readily found in the literature, this document provides a comprehensive overview based on established synthetic methodologies for analogous pyrazole derivatives. The proposed synthesis involves a two-step process commencing with the chlorination of 3-amino-5-methylpyrazole, followed by the formation of the hydrochloride salt. This guide also details the expected analytical characterization of the final product, providing a foundational framework for researchers entering this area of chemical synthesis.
Introduction
Substituted pyrazoles are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules. The introduction of various functional groups onto the pyrazole ring allows for the fine-tuning of their pharmacological and physicochemical properties. Specifically, 4-chloro-5-methyl-1H-pyrazol-3-amine hydrochloride serves as a crucial building block for the synthesis of more complex molecules, including kinase inhibitors and other therapeutic agents. This guide provides a detailed overview of its synthesis and characterization.
Proposed Synthesis Pathway
The synthesis of 4-chloro-5-methyl-1H-pyrazol-3-amine hydrochloride can be logically approached in two primary stages: the regioselective chlorination of the pyrazole ring and the subsequent formation of the hydrochloride salt.
Caption: Proposed two-step synthesis workflow for 4-chloro-5-methyl-1H-pyrazol-3-amine hydrochloride.
Experimental Protocols
Synthesis of the Starting Material: 3-amino-5-methylpyrazole
The starting material, 3-amino-5-methylpyrazole, can be synthesized via the reaction of cyanoacetone or its alkali metal salt with hydrazine, a hydrazinium salt, or hydrazine hydrate.
Table 1: Summary of Reagents for 3-amino-5-methylpyrazole Synthesis
| Reagent | Molar Mass ( g/mol ) | Role |
| Sodium Cyanoacetone | 105.05 | Starting Material |
| Hydrazinium Monohydrochloride | 68.51 | Reagent |
| Toluene | 92.14 | Solvent |
| Ethanol | 46.07 | Solvent for precipitation |
Experimental Procedure (based on similar preparations):
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A suspension of 1 mole of sodium cyanoacetone and 1 mole of hydrazinium monohydrochloride in 300 ml of toluene is refluxed with a water separator until the separation of water ceases.
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After cooling the reaction mixture, sodium chloride is precipitated by the addition of ethanol.
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The precipitate is filtered off, and the filtrate is concentrated under reduced pressure.
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The crude product is then purified by vacuum distillation to yield 3-amino-5-methylpyrazole.
Step 1: Synthesis of 4-chloro-5-methyl-1H-pyrazol-3-amine
The chlorination of 3-amino-5-methylpyrazole is a critical step that requires careful control to achieve regioselectivity at the C4 position. Common chlorinating agents for such transformations include N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2).
Table 2: Reagents for the Chlorination of 3-amino-5-methylpyrazole
| Reagent | Molar Mass ( g/mol ) | Role |
| 3-amino-5-methylpyrazole | 97.12 | Starting Material |
| N-Chlorosuccinimide (NCS) | 133.53 | Chlorinating Agent |
| Dimethylformamide (DMF) | 73.09 | Solvent |
Proposed Experimental Protocol:
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To a solution of 3-amino-5-methylpyrazole (1 equivalent) in anhydrous dimethylformamide (DMF), N-chlorosuccinimide (1.05 equivalents) is added portion-wise at 0 °C under an inert atmosphere.
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The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Upon completion, the reaction mixture is poured into ice-water and extracted with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to afford 4-chloro-5-methyl-1H-pyrazol-3-amine.
Step 2: Synthesis of 4-chloro-5-methyl-1H-pyrazol-3-amine hydrochloride
The final step involves the conversion of the free base into its hydrochloride salt to improve its stability and handling properties.
Table 3: Reagents for Hydrochloride Salt Formation
| Reagent | Molar Mass ( g/mol ) | Role |
| 4-chloro-5-methyl-1H-pyrazol-3-amine | 131.56 | Free Base |
| Hydrochloric Acid (in diethyl ether or dioxane) | 36.46 | Acid |
| Diethyl Ether | 74.12 | Solvent |
Proposed Experimental Protocol:
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4-chloro-5-methyl-1H-pyrazol-3-amine is dissolved in a minimal amount of anhydrous diethyl ether.
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To this solution, a solution of hydrochloric acid in diethyl ether (or dioxane) is added dropwise with stirring.
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The hydrochloride salt precipitates out of the solution.
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The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 4-chloro-5-methyl-1H-pyrazol-3-amine hydrochloride as a solid.
Characterization Data
Physicochemical Properties
Table 4: Physicochemical Properties of 4-chloro-5-methyl-1H-pyrazol-3-amine
| Property | Value | Source |
| Molecular Formula | C4H6ClN3 | PubChem |
| Molecular Weight | 131.56 g/mol | PubChem |
| XLogP3 | 0.9 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Topological Polar Surface Area | 54.7 Ų | PubChem |
| CAS Number | 110580-44-4 | Biosynth |
Expected Spectroscopic Data
The following are the expected spectral characteristics for 4-chloro-5-methyl-1H-pyrazol-3-amine hydrochloride based on its structure. Actual experimental data should be acquired for confirmation.
Table 5: Expected Spectroscopic Data for 4-chloro-5-methyl-1H-pyrazol-3-amine hydrochloride
| Technique | Expected Features |
| ¹H NMR | A singlet for the methyl (CH₃) protons. A broad singlet for the amine (NH₂) protons, which may exchange with D₂O. A broad singlet for the pyrazole N-H proton, which may also exchange with D₂O. The presence of the hydrochloride salt may cause shifts in the proton signals compared to the free base. |
| ¹³C NMR | Signals corresponding to the methyl carbon, and the three carbons of the pyrazole ring. The carbon bearing the chlorine atom would be expected to be deshielded. |
| IR (Infrared) Spectroscopy | Characteristic N-H stretching vibrations for the amine and pyrazole N-H groups. C-N and C=C stretching vibrations of the pyrazole ring. A C-Cl stretching vibration. |
| Mass Spectrometry (MS) | The mass spectrum of the free base would show a molecular ion peak (M+) and an (M+2)+ peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a chlorine atom. |
Safety and Handling
4-chloro-5-methyl-1H-pyrazol-3-amine is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This technical guide provides a comprehensive, albeit proposed, pathway for the synthesis and characterization of 4-chloro-5-methyl-1H-pyrazol-3-amine hydrochloride. By leveraging established chemical principles for pyrazole synthesis and modification, researchers can use this document as a solid foundation for their own experimental work. The provided protocols and expected characterization data will aid in the successful synthesis and verification of this important chemical intermediate. It is imperative that all experimental work is conducted with strict adherence to safety protocols.
